2-(Benzyloxy)tetrahydrofuran

Descripción general

Descripción

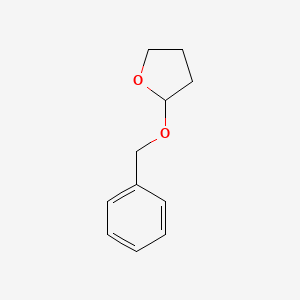

2-(Benzyloxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with benzyl alcohol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate oxocarbenium ion, which then undergoes nucleophilic attack by the benzyl alcohol to form the desired product .

Another method involves the oxidative rearrangement of 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehydes to afford a chiral protected tetrahydrofuran lactol . This method highlights the versatility of oxidative rearrangements in the synthesis of complex tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production. For example, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Ring-Opening Reactions

The tetrahydrofuran ring undergoes regioselective ring-opening under acidic or nucleophilic conditions. For example:

-

Epoxide Formation and Ring-Opening :

Oxidation of alkenol derivatives (e.g., 6 ) with vanadyl catalysts yields syn-epoxides (e.g., 7 ) with ≥95% stereoselectivity. Subsequent treatment with Lewis acids (e.g., tert-butyldimethylsilyl triflate and trimethylaluminum) facilitates ring-opening to produce 2,5-trans-disubstituted tetrahydrofurans (e.g., 18 and 19 ) (Scheme 1, ).

| Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| tert-BuMeSiOTf | 2,5-trans-THF derivative (18 ) | 52 | ≥96:4 |

| EtAl | 2,5-trans-THF derivative (19 ) | 69 | 6.8:1 |

Deprotection of the Benzyloxy Group

The benzyl group serves as a protecting group, removable under hydrogenolysis or acidic conditions:

-

Catalytic Hydrogenolysis :

Palladium-catalyzed hydrogenation cleaves the benzyl ether to yield tetrahydrofuran-2-ol. This reaction is critical for accessing hydroxylated intermediates in natural product synthesis . -

Acidic Hydrolysis :

Treatment with HCl in tetrahydrofuran (THF) removes the benzyl group, yielding the corresponding diol (e.g., 12 ) in 88% yield under optimized conditions (55°C, 17 h) .

Lewis Acid-Mediated Cyclizations

Trialkylaluminums (e.g., i-BuAl) enhance diastereoselectivity in cyclization reactions:

-

Radical Cyclization :

Selenide precursors (e.g., 1a ) treated with i-BuAl and n-BuSnH yield cis-2-benzyl-4-methyltetrahydrofuran (2a ) with a 6.8:1 cis:trans ratio (69% yield) .

| Lewis Acid | Product | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| i-BuAl | cis-2-Benzyl-4-Me-THF | 69 | 6.8:1 |

| MeAl | cis-2-Benzyl-4-Me-THF | 74 | 5.8:1 |

Oxidative Rearrangements

Oxone-mediated oxidative rearrangements convert pyran derivatives into tetrahydrofurans:

-

Aldehyde to Tetrahydrofuran :

Aldehyde 4 reacts with Oxone and NaHCO in acetonitrile to form (R)-2-(benzyloxy)-5,5-dimethyltetrahydrofuran (6 ) in 60% yield (Scheme 2, ).

| Starting Material | Reagents | Product | Yield (%) | Optical Rotation ([α]) |

|---|---|---|---|---|

| Aldehyde 4 | Oxone, NaHCO | (R)-2-(Benzyloxy)-THF (6 ) | 60 | +79.4° (c 0.51, CHCl) |

Nucleophilic Substitutions

The benzyloxy group participates in S2 reactions:

-

Williamson Ether Synthesis :

Reaction with alkyl halides in the presence of a base (e.g., KCO) replaces the benzyloxy group with other alkoxy functionalities (e.g., methyl or ethyl) .

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| CHI | KCO, DMF | 2-Methoxy-THF | 85 |

| CHBr | NaH, THF | 2-Ethoxy-THF | 78 |

Radical-Induced Transformations

Radical pathways enable functionalization at the tetrahydrofuran C2 position:

-

Reductive Decarboxylation :

Phenyl selenoesters derived from this compound undergo radical-induced decarboxylation to form alkylated products, leveraging anomeric stabilization of intermediate radicals (e.g., 11 ) .

Key Challenges and Considerations

-

Stereochemical Control : Diastereoselectivity in ring-opening and cyclization reactions depends heavily on Lewis acid choice (e.g., EtAl vs. i-BuAl) .

-

Functional Group Compatibility : The benzyloxy group’s stability under acidic/radical conditions must be balanced with its removal in downstream steps .

Aplicaciones Científicas De Investigación

2-(Benzyloxy)tetrahydrofuran has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Medicinal Chemistry: The compound is used in the development of drug candidates due to its potential biological activity.

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the benzyloxy group can coordinate with metal centers, facilitating the activation of substrates and promoting the desired transformation . In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran (THF): A simple ether with a five-membered ring, widely used as a solvent in organic synthesis.

2-Methoxytetrahydrofuran: Similar to 2-(Benzyloxy)tetrahydrofuran but with a methoxy group instead of a benzyloxy group.

2-(Benzyloxy)pyrimidine: Contains a pyrimidine ring instead of a tetrahydrofuran ring, used in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas .

Actividad Biológica

2-(Benzyloxy)tetrahydrofuran is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, making it an attractive candidate for further research. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 176.21 g/mol

- CAS Number : 1927-58-8

The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzyloxy group allows the compound to participate in nucleophilic substitution reactions, which can lead to the formation of more complex molecules. This reactivity is crucial in medicinal chemistry for developing drug candidates.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Antimicrobial Activity : Research indicates that derivatives of tetrahydrofuran exhibit antibacterial properties, particularly against resistant strains of bacteria .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit calpain activity and reactive oxygen species (ROS), which are involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its utility as a building block for more complex structures with enhanced biological activity. The stereocontrolled synthesis allowed researchers to explore various configurations, leading to compounds with improved selectivity and potency against targeted biological pathways .

In Vivo Studies

In vivo studies have shown promising results for derivatives of this compound in animal models. For instance, a derivative was tested for its efficacy against infections caused by vancomycin-intermediate Staphylococcus aureus. The results indicated significant reductions in bacterial load, supporting further development as a therapeutic agent .

Drug Development

The compound's ability to serve as a precursor for synthesizing diverse bioactive molecules positions it well within drug discovery pipelines. Its structural features facilitate modifications that can enhance pharmacological properties while reducing toxicity.

Catalysis

In addition to its medicinal applications, this compound is being explored as a ligand in catalytic reactions, improving the efficiency and selectivity of chemical transformations. This dual functionality enhances its appeal in both organic synthesis and material science.

Propiedades

IUPAC Name |

2-phenylmethoxyoxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHWVPFGVJYAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.